3-(Chloromethyl)-3-ethyl-5-methylheptane
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Overview
Description
3-(Chloromethyl)-3-ethyl-5-methylheptane is an organic compound characterized by a chloromethyl group attached to a heptane backbone. This compound is part of the organochlorine family, which is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethyl-5-methylheptane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 3-ethyl-5-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-ethyl-5-methylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-3-ethyl-5-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-ethyl-5-methylheptane involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Known for its use in organic synthesis and pharmaceuticals.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: A derivative of salicylic acid with anti-inflammatory properties.
Uniqueness
3-(Chloromethyl)-3-ethyl-5-methylheptane is unique due to its specific structure, which imparts distinct reactivity and properties. Unlike aromatic chloromethyl compounds, it has an aliphatic backbone, making it more flexible and less prone to aromatic substitution reactions. This uniqueness allows for diverse applications in various fields, from organic synthesis to industrial production.
Properties
Molecular Formula |
C11H23Cl |
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Molecular Weight |
190.75 g/mol |
IUPAC Name |
3-(chloromethyl)-3-ethyl-5-methylheptane |
InChI |
InChI=1S/C11H23Cl/c1-5-10(4)8-11(6-2,7-3)9-12/h10H,5-9H2,1-4H3 |
InChI Key |
TYZMNSHLLBIKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)(CC)CCl |
Origin of Product |
United States |
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